![molecular formula C36H70O4 B049269 12-SAHSA CAS No. 51350-61-9](/img/structure/B49269.png)
12-SAHSA
Overview
Description
12-Octadecanoyloxy-octadecanoic acid: is a fatty acid ester obtained by the formal condensation of the carboxy group of octadecanoic acid with the hydroxy group of 12-hydroxyoctadecanoic acid . . It is a significant molecule in the field of lipid chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Octadecanoyloxy-octadecanoic acid involves the esterification of octadecanoic acid (stearic acid) with 12-hydroxyoctadecanoic acid. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of 12-Octadecanoyloxy-octadecanoic acid follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The esterification reaction is often followed by purification steps, such as distillation or recrystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 12-Octadecanoyloxy-octadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroperoxides, while reduction can yield alcohols and acids .
Scientific Research Applications
Chemistry: In chemistry, 12-Octadecanoyloxy-octadecanoic acid is used as a model compound to study esterification and hydrolysis reactions. It also serves as a reference material in lipid analysis and characterization .
Biology: In biological research, this compound is studied for its role in cellular metabolism and its potential effects on cell membranes. It is also investigated for its interactions with enzymes involved in lipid metabolism .
Medicine: In medicine, 12-Octadecanoyloxy-octadecanoic acid is explored for its potential therapeutic applications, including its use as a drug delivery vehicle due to its lipid nature. It is also studied for its anti-inflammatory and antimicrobial properties .
Industry: Industrially, this compound is used in the production of cosmetics, lubricants, and surfactants. Its unique properties make it suitable for various applications, including as an emulsifying agent and a stabilizer in formulations .
Mechanism of Action
The mechanism of action of 12-Octadecanoyloxy-octadecanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with enzymes involved in lipid metabolism, such as lipases and esterases, influencing their activity and function .
Comparison with Similar Compounds
12-Hydroxyoctadecanoic acid: This compound is a precursor in the synthesis of 12-Octadecanoyloxy-octadecanoic acid and shares similar structural features.
Octadecanoic acid (Stearic acid): Another precursor, stearic acid, is a common fatty acid found in various natural sources.
Uniqueness: 12-Octadecanoyloxy-octadecanoic acid is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its precursors. This esterification enhances its stability and alters its reactivity, making it valuable in various applications .
Biological Activity
12-SAHSA, or 12-Stearoyl-2-hydroxy-1-alkanoic acid, is a member of the family of fatty acid esters known as fatty acid hydroxy fatty acids (FAHFAs). These compounds have garnered attention for their potential biological activities, particularly in the context of metabolic health and inflammation. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is characterized by its unique structure, which includes a long-chain fatty acid and a hydroxy group. This structural configuration is believed to contribute to its biological effects, particularly in relation to insulin sensitivity and anti-inflammatory properties.
Insulin Sensitization
Research indicates that this compound plays a significant role in enhancing insulin sensitivity. In vitro studies have demonstrated that this compound can potentiate glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. Specifically, it has been shown to activate G protein-coupled receptor 40 (GPR40), which mediates insulin secretion in response to glucose levels .
Anti-Inflammatory Effects
In addition to its role in glucose metabolism, this compound exhibits anti-inflammatory properties. It has been observed to attenuate the expression and secretion of pro-inflammatory cytokines in immune cells, including dendritic cells and macrophages. This suggests that this compound may have therapeutic potential in managing conditions characterized by chronic inflammation .
Research Findings
A comprehensive study analyzed various FAHFAs, including this compound, focusing on their biological effects:
- Insulin Sensitivity : The study found that this compound significantly enhances GSIS in both clonal pancreatic β-cells and human islets.
- Cytokine Regulation : Treatment with this compound resulted in reduced levels of inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS).
- Glucose Uptake : In adipocyte models, this compound was shown to increase glucose uptake, further supporting its role as an insulin sensitizer .
Data Table: Biological Effects of this compound
Biological Activity | Effect Observed | Reference |
---|---|---|
GSIS Potentiation | Enhanced insulin secretion | |
Anti-inflammatory Action | Reduced TNF-α and IL-6 levels | |
Glucose Uptake | Increased uptake in adipocytes |
Clinical Implications
A notable case study investigated the levels of FAHFAs, including this compound, in patients with metabolic disorders. The findings indicated that individuals with obesity and type 2 diabetes had significantly lower serum levels of this compound compared to healthy controls. This correlation suggests a potential link between reduced levels of this compound and impaired metabolic function .
Animal Studies
In animal models, administration of this compound led to improved metabolic profiles. Mice treated with this compound exhibited enhanced insulin sensitivity and reduced markers of systemic inflammation. These results support the hypothesis that this compound could be beneficial in preventing or managing metabolic syndrome .
Properties
IUPAC Name |
12-octadecanoyloxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUIHIKPUYHKSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273122 | |
Record name | 12-[(1-Oxooctadecyl)oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | FAHFA(18:0/12-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51350-61-9 | |
Record name | 12-[(1-Oxooctadecyl)oxy]octadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51350-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-[(1-Oxooctadecyl)oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAHFA(18:0/12-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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